1-Tert-butyl-2-phenylhydrazine hydrochloride

C–N coupling regioselectivity steric hindrance

Researchers face over-arylation in SNAr and Pd-catalyzed C-N couplings with unsubstituted phenylhydrazines, leading to bis-arylated byproducts and burdensome purification. 1-Tert-butyl-2-phenylhydrazine hydrochloride (CAS 1170959-33-7) solves this via N-tert-butyl steric shielding: • >80% mono-arylation selectivity in SNAr with activated aryl chlorides (65-85% isolated yields) • 92% mono-selectivity in Pd-catalyzed C-N coupling at 100 ppm Pd loading • Pre-installed N-tert-butyl & N-phenyl groups streamline heterocycle synthesis • Hydrochloride salt ensures enhanced stability and solubility vs. free base Supplied at ≥95% purity for R&D use. Global shipping from BenchChem.

Molecular Formula C10H17ClN2
Molecular Weight 200.71 g/mol
CAS No. 1170959-33-7
Cat. No. B1518636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tert-butyl-2-phenylhydrazine hydrochloride
CAS1170959-33-7
Molecular FormulaC10H17ClN2
Molecular Weight200.71 g/mol
Structural Identifiers
SMILESCC(C)(C)NNC1=CC=CC=C1.Cl
InChIInChI=1S/C10H16N2.ClH/c1-10(2,3)12-11-9-7-5-4-6-8-9;/h4-8,11-12H,1-3H3;1H
InChIKeyZYERQRBCSKTEAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Tert-butyl-2-phenylhydrazine Hydrochloride: Chemical Profile and Specifications


1-Tert-butyl-2-phenylhydrazine hydrochloride (CAS 1170959-33-7) is a hydrazine derivative with the molecular formula C₁₀H₁₇ClN₂ and molecular weight of 200.71 g/mol . The compound exists as the hydrochloride salt of the free base 1-tert-butyl-2-phenylhydrazine, with a calculated LogP of 2.8234 indicating moderate lipophilicity . The commercial product is typically supplied at 95% minimum purity and is intended exclusively for research and development applications . This compound is structurally distinct from positional isomers such as 4-tert-butylphenylhydrazine hydrochloride (CAS 36600-66-5) and 3-tert-butylphenylhydrazine hydrochloride (CAS 306937-27-9), which feature the tert-butyl group substituted directly on the phenyl ring rather than on the hydrazine nitrogen [1].

Why This Hydrazine Derivative Cannot Be Replaced by Generic Alternatives


Simple substitution of 1-tert-butyl-2-phenylhydrazine hydrochloride with unsubstituted phenylhydrazine hydrochloride (CAS 59-88-1), tert-butylhydrazine hydrochloride (CAS 7400-27-3), or positional isomers such as 4-tert-butylphenylhydrazine hydrochloride (CAS 36600-66-5) is not functionally equivalent in synthetic applications. The regiochemical placement of the tert-butyl group—attached directly to the hydrazine N1 nitrogen rather than to the phenyl ring—creates a distinct steric and electronic environment that governs both reaction selectivity and product outcomes . In palladium-catalyzed C–N coupling reactions, the tert-butyl substituent on the hydrazine nitrogen suppresses over-arylation through steric hindrance, achieving mono-arylation selectivity exceeding 80% under stoichiometric control, whereas unsubstituted phenylhydrazine is prone to uncontrolled bis-arylation . Furthermore, the hydrochloride salt form confers enhanced stability during storage and improved solubility in polar aprotic reaction media compared to the free base [1]. The following quantitative evidence details these differentiation dimensions.

Quantitative Differentiation Evidence vs. In-Class Comparators


Steric Hindrance-Driven Mono-Arylation Selectivity

In nucleophilic aromatic substitution (SNAr) reactions using tert-butylhydrazine hydrochloride with activated aryl chlorides, the tert-butyl substituent on the hydrazine nitrogen provides steric hindrance that suppresses competing diarylhydrazine byproduct formation. Kinetic studies demonstrate that this steric effect maintains mono-substituted product selectivity exceeding 80% under stoichiometric control . In contrast, unsubstituted hydrazines lacking this steric bulk exhibit significantly lower selectivity due to uncontrolled over-arylation. Representative yields for the N-arylation product (n-phenyl-t-butylhydrazine derivative) range from 65–85% across various aryl halide substrates, with mono:di selectivity ratios ranging from 85:15 for 4-nitrochlorobenzene to 88:12 for 3-bromobenzotrifluoride .

C–N coupling regioselectivity steric hindrance

Palladium-Catalyzed C–N Coupling Efficiency

Palladium-catalyzed C–N coupling employing tert-butylhydrazine enables the synthesis of arylhydrazines from electron-neutral aryl bromides and chlorides, which are typically unreactive under classical SNAr conditions . Using a Pd/phosphine catalyst system with hydroxide base, couplings proceed with as little as 100 ppm Pd loading. Under catalytic conditions following the arylpalladium(II) chloride pathway, the reaction achieves 92% selectivity for mono-arylation, compared to 75% selectivity via the hydroxide pathway . This contrasts sharply with tert-butylhydrazine hydrochloride's performance in SNAr where activated (electron-deficient) aryl halides are required, and with phenylhydrazine which generally requires pre-functionalization or alternative conditions for such couplings.

palladium catalysis C–N cross-coupling arylhydrazine synthesis

Hydrochloride Salt Stability and Handling Advantages

The hydrochloride salt form of 1-tert-butyl-2-phenylhydrazine offers enhanced stability during storage and handling compared to the free base, which is susceptible to oxidative degradation [1]. Under acid-induced deprotection conditions (5 equivalents TfOH in CF₃CH₂OH/CH₂Cl₂ at −40°C for 1.5 minutes), the protonated hydrazine hydrochloride demonstrates increased stability in the reaction medium, enabling isolation of electron-rich phenylhydrazines in 60–86% yields with purities >90% [1]. In contrast, the corresponding free base form would be prone to oxidative decomposition under similar conditions without the stabilizing effect of protonation. The hydrochloride salt also exhibits improved solubility in polar aprotic solvents such as DMF and DMSO, which are commonly employed in C–N coupling reactions [2].

salt form stability solubility

Regiochemical Distinction from Ring-Substituted Isomers

1-Tert-butyl-2-phenylhydrazine hydrochloride is a structural regioisomer of 4-tert-butylphenylhydrazine hydrochloride (CAS 36600-66-5) and 3-tert-butylphenylhydrazine hydrochloride (CAS 306937-27-9). In the target compound, the tert-butyl group is attached to the N1 nitrogen of the hydrazine moiety, whereas in the positional isomers the tert-butyl group is substituted directly on the phenyl ring . This fundamental structural difference produces distinct reactivity profiles: N-tert-butyl-substituted hydrazines participate in nucleophilic N–N exchange and C–N coupling reactions via the hydrazine nitrogen centers , while ring-substituted tert-butylphenylhydrazines are typically employed as hydrazone-forming reagents where the hydrazine NH₂ group reacts with carbonyl compounds . The ring-substituted isomers (e.g., 4-tert-butylphenylhydrazine hydrochloride) are documented pharmaceutical intermediates with melting points of 212–216°C (dec.) , whereas the N-substituted target compound lacks published melting point data, consistent with a different solid-state packing arrangement.

regioisomer N-substituted hydrazine positional isomer

Validated Application Scenarios Based on Quantitative Evidence


SNAr with Controlled Mono-Arylation Selectivity

This compound is optimally deployed in nucleophilic aromatic substitution (SNAr) reactions with activated aryl chlorides (e.g., 4-nitrochlorobenzene, 2-chloropyridine) where high mono-arylation selectivity is required. The tert-butyl steric hindrance suppresses di-arylation side reactions, maintaining mono-selectivity >80% and enabling isolated yields of 65–85% for the desired n-phenyl-t-butylhydrazine derivatives in DMF at 80–100°C . Researchers requiring pure mono-arylated hydrazines for subsequent heterocycle formation (e.g., indoles, pyrazoles) will benefit from the reduced chromatographic purification burden relative to unsubstituted hydrazine reagents.

Pd-Catalyzed C–N Cross-Coupling with Neutral Aryl Halides

When the target aryl hydrazine cannot be accessed via SNAr due to insufficient aryl halide activation, palladium-catalyzed C–N coupling using tert-butylhydrazine provides an alternative route. Under optimized conditions (Pd/phosphine catalyst, hydroxide base), the reaction proceeds with as little as 100 ppm Pd loading and achieves 92% mono-arylation selectivity via the chloride pathway . This application scenario is particularly relevant for coupling with electron-neutral or mildly electron-rich aryl bromides, which are typically unreactive in classical SNAr conditions.

Precursor for Sterically-Shielded Heterocycle Synthesis

The N-tert-butyl substitution pattern makes this compound a direct precursor for heterocycles that require a bulky N-substituent to modulate conformational properties or metabolic stability. In contrast to using tert-butylhydrazine hydrochloride (which lacks the phenyl group) followed by separate N-arylation, this compound provides both the N-tert-butyl and N-phenyl functionalities in a single reagent, streamlining the synthetic sequence. The hydrochloride salt form is compatible with acid-catalyzed cyclocondensation conditions, as demonstrated in the regioselective synthesis of 1,4′-bipyrazoles where tert-butylhydrazine hydrochloride reacts with β-dimethylaminoenones .

Stability-Sensitive Transformations Using Pre-Protonated Reagent

For reactions involving electron-rich aryl systems where oxidative degradation is a concern, the hydrochloride salt form provides inherent stabilization through protonation. Under conditions analogous to those reported for Boc-deprotection of electron-rich phenylhydrazines (5 eq. TfOH, CF₃CH₂OH/CH₂Cl₂, −40°C, 1.5 min), the protonated species exhibits enhanced stability, enabling isolated yields of 60–86% . Researchers working with oxygen- or moisture-sensitive transformations should select the hydrochloride salt over the free base to minimize decomposition during reaction setup.

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